
Phenylbiguanide
Overview
Description
Phenylbiguanide is an organic compound with the chemical formula C8H11N5. It is known for its role as a selective agonist of the 5-hydroxytryptamine 3 receptor, which is a type of serotonin receptor. This compound has been extensively studied for its effects on the central nervous system, particularly its ability to trigger dopamine release in the nucleus accumbens of rats .
Preparation Methods
Phenylbiguanide can be synthesized through various methods. One common synthetic route involves the reaction of 1-phenylbiguanide hydrochloride with ethyl chloroacetate in methanol. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of this compound as a white solid . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Phenylbiguanide undergoes several types of chemical reactions, including:
Scientific Research Applications
Pharmacological Characterization
Mechanism of Action
Phenylbiguanide acts predominantly as a 5-HT3 receptor agonist. This interaction is significant in both the central and peripheral nervous systems. The activation of 5-HT3 receptors by PBG leads to various physiological responses, including reflex bradycardia and hypotension, which have been extensively studied in animal models. For instance, research indicates that PBG can elicit a depressor response in anesthetized cats through vagal afferent pathways, while also engaging sympathetic afferents under certain conditions .
Clinical Implications
The pharmacological effects of PBG extend to its potential therapeutic applications. It has been utilized in studies investigating gastrointestinal motility disorders and nausea due to its ability to modulate serotonin pathways. The compound's role in triggering dopamine release in the nucleus accumbens also suggests possible implications for neuropsychiatric conditions, including anxiety and depression .
Cardiovascular Studies
PBG has been instrumental in cardiovascular research, particularly in understanding the autonomic regulation of heart rate and blood pressure. Studies have shown that intra-arterial administration of PBG can lead to significant changes in mean arterial pressure and heart rate by activating sympathetic visceral afferents . These findings are crucial for developing treatments for conditions like hypertension.
Gastrointestinal Research
In gastrointestinal studies, PBG's agonistic effects on 5-HT3 receptors have been explored for their potential to alleviate symptoms associated with irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its ability to influence gut motility makes it a candidate for further investigation into therapeutic applications .
Neuropharmacology
PBG's interaction with serotonin receptors has made it a valuable tool in neuropharmacology. Research has demonstrated that it can influence neurotransmitter release patterns, providing insights into the treatment of mood disorders and other neuropsychiatric conditions . The compound's effects on dopamine release highlight its relevance in addiction studies as well.
Case Studies
Mechanism of Action
Phenylbiguanide exerts its effects primarily by acting as an agonist of the 5-hydroxytryptamine 3 receptor. This interaction leads to the activation of these receptors, which in turn triggers the release of dopamine in the nucleus accumbens . The molecular targets involved include the 5-hydroxytryptamine 3 receptors, and the pathways activated by this interaction are crucial for understanding its pharmacological effects .
Comparison with Similar Compounds
Phenylbiguanide is unique compared to other biguanides due to its selective agonist activity on the 5-hydroxytryptamine 3 receptor. Similar compounds include:
Metformin: Widely used in the treatment of type 2 diabetes, metformin is another biguanide but does not have the same receptor selectivity as this compound.
Phenformin: Previously used for diabetes treatment, phenformin has a different safety profile and mechanism of action compared to this compound.
Buformin: Another biguanide derivative used for diabetes treatment, buformin also differs in its pharmacological properties.
This compound’s unique receptor selectivity and its role in neuropharmacology distinguish it from these other biguanides.
Biological Activity
Phenylbiguanide (PBG) is a compound known for its significant biological activities, particularly as a selective agonist for the serotonin 5-HT3 receptor. This article delves into the diverse biological effects, mechanisms of action, and relevant studies surrounding PBG, highlighting its implications in pharmacology and physiology.
This compound primarily acts as a 5-HT3 receptor agonist , which is crucial for mediating various physiological responses. Activation of these receptors can lead to significant cardiovascular effects, including hypotension and bradycardia , particularly through stimulation of pulmonary C-fiber receptors. The compound has been shown to elicit reflex responses that involve both vagal afferents and sympathetic pathways, demonstrating its complex interaction with the autonomic nervous system .
Cardiovascular Effects
PBG has been extensively studied for its cardiovascular effects in animal models. Key findings include:
- Hypotensive Response : PBG administration results in dose-dependent hypotension. Studies indicate that lower doses (0.1–3 μg/kg) can cause tachypnea, while higher doses (10–100 μg/kg) may lead to apnoea .
- Bradycardia : Alongside hypotension, PBG consistently induces bradycardia, which is mediated through vagal activation .
- Reflex Responses : The reflex bradycardia and hypotension induced by PBG are significantly altered following vagotomy, suggesting that these responses are heavily reliant on intact vagal pathways .
Comparative Studies
A comparison of PBG with other biguanides reveals distinct differences in biological activity. For instance, in cancer cell studies, this compound exhibited less growth inhibition compared to other biguanides like proguanil and phenformin. This suggests that mitochondrial uptake is critical for the growth-inhibitory effects observed with certain biguanides .
Compound | Growth Inhibition | Mitochondrial Uptake | Glucose Metabolism Effect |
---|---|---|---|
Proguanil | High | High | Increased |
Phenformin | Moderate | High | Increased |
Buformin | Low | Moderate | Increased |
This compound | Low | Poor | No significant change |
Case Studies
Several studies have highlighted the pharmacological profile of PBG:
- Cardio-respiratory Reflexes : A study demonstrated that PBG induces significant changes in blood pressure and heart rate in urethane-anesthetized rats, emphasizing its role as a 5-HT3 agonist that activates different vagal afferents compared to capsaicin .
- Dopamine Release : Research indicates that PBG can stimulate dopamine release in rat striatal slices, suggesting potential implications for neuropharmacology and the treatment of neuropsychiatric disorders .
- Pharmacological Characterization : A detailed pharmacological characterization revealed that PBG acts as a full agonist at 5-HT3 receptors, with implications for understanding its role in various physiological and pathological processes .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the dose-response relationship of phenylbiguanide in cardiovascular studies?
Answer:
- Experimental Design: Use repeated-measures designs with ascending doses (e.g., 10-minute intervals) to evaluate cumulative effects on blood pressure. Include control (e.g., saline) and antagonist (e.g., MDL 72222) groups to isolate 5-HT3 receptor-mediated responses .
- Data Collection: Measure baseline and post-dose blood pressure changes (ΔBP) using invasive monitoring in animal models (e.g., rabbits). Ensure randomization of treatment sequences (e.g., placebo vs. antagonist) to mitigate order effects .
- Statistical Analysis: Apply mixed-effects models to account for intra-animal variability and repeated measures. Use ANOVA with post-hoc tests (e.g., Tukey HSD) to compare dose-response curves between treatments .
Q. What methodological controls are essential when studying this compound's role in pulmonary chemoreflex activation?
Answer:
- Pharmacological Blockade: Administer atropine to block parasympathetic influences on heart rate, ensuring observed effects are specific to this compound’s 5-HT3 receptor activation .
- Baseline Normalization: Calculate cardiovascular or respiratory responses as percentage changes from pre-injection values to control for inter-individual variability .
- Validation: Confirm receptor specificity using selective antagonists (e.g., MDL 72222) and parallel experiments with alternative agonists (e.g., capsaicin) to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported agonistic vs. antagonistic activity at 5-HT3 receptors?
Answer:
- Hypothesis Testing: Evaluate partial agonist/antagonist behavior using in vitro assays (e.g., patch-clamp recordings of nodose ganglion neurons) to measure receptor currents .
- Contextual Factors: Assess species-specific receptor subtypes (e.g., guinea pig vs. rat 5-HT3 receptors) and experimental conditions (e.g., anesthesia, dosage) that alter ligand-receptor interactions .
- Data Reconciliation: Conduct meta-analyses of dose-response data across studies to identify thresholds for agonist-to-antagonist transitions .
Q. What statistical approaches are recommended for analyzing sex-dependent variability in this compound-induced respiratory responses?
Answer:
- Stratified Models: Use separate generalized linear models (GLMs) for male and female cohorts to account for hormonal influences (e.g., estrogen modulation of vagal C-fiber sensitivity) .
- Time-Series Analysis: Bin physiological data (e.g., heart rate, apnea duration) at 5-second intervals post-injection to capture dynamic sex differences .
- Interaction Terms: Include sex × treatment interaction terms in ANOVA to quantify effect modification, supplemented by post-hoc tests (e.g., Bonferroni correction) .
Q. How does this compound’s interaction with volatile anesthetics (e.g., isoflurane) complicate interpretation of cardiopulmonary reflex studies?
Answer:
- Mechanistic Studies: Combine in vivo (e.g., blood pressure monitoring) and in vitro (e.g., patch-clamp of pulmonary C neurons) approaches to disentangle anesthetic effects on 5-HT3 receptor function .
- Dose-Response Curves: Compare this compound’s efficacy under varying ISO concentrations (e.g., 1–5% inhaled) to identify inhibitory thresholds .
- Control for Confounders: Use paralytics (e.g., pancuronium) to isolate central vs. peripheral neural effects during anesthesia .
Q. What protocols optimize the detection of this compound-induced airway sensitization in ROS-modulated pathways?
Answer:
- ROS Modulation: Pre-treat animals with H2O2 or antioxidants (e.g., dimethylthiourea) before this compound administration to assess oxidative stress interactions .
- Neural Blockade: Perform vagotomy or perivagal capsaicin treatment to validate bronchopulmonary C-fiber involvement in sensitization .
- Reversibility Testing: Measure apneic responses at multiple timepoints (e.g., 1 min and 40 min post-H2O2) to evaluate transient vs. sustained effects .
Q. Methodological Resources
- Data Reproducibility: Follow guidelines from Beilstein Journal of Organic Chemistry for documenting experimental protocols, including dose regimens, vehicle controls, and statistical models .
- Conflict Resolution: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address contradictory findings .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-phenylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQCMXFWIMOWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55-57-2 (mono-hydrochloride) | |
Record name | Phenyl biguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90144508 | |
Record name | Phenyl biguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102-02-3 | |
Record name | Phenylbiguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl biguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl biguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbiguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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